
1-Naphthylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthylzinc bromide is an organometallic compound with the chemical formula C₁₀H₇BrZn. It is commonly used in organic synthesis due to its versatility as a reagent in various reactions, including cross-coupling reactions, addition reactions, and nucleophilic substitutions. This compound is particularly valuable in the field of synthetic chemistry for constructing complex molecular architectures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Naphthylzinc bromide can be prepared through the reaction of 1-bromonaphthalene with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically involves the following steps:
Formation of the Grignard Reagent: 1-Bromonaphthalene is reacted with magnesium in anhydrous THF to form 1-naphthylmagnesium bromide.
Transmetalation: The 1-naphthylmagnesium bromide is then treated with zinc chloride to form this compound.
The reaction conditions often require an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the reagents and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically supplied as a solution in THF to maintain its stability and ease of handling .
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Addition Reactions: It can participate in addition reactions with electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds.
Nucleophilic Substitutions: It can act as a nucleophile in substitution reactions, replacing halide or other leaving groups in organic molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Electrophiles: Such as aldehydes, ketones, and halides, which react with this compound to form new products.
Solvents: Anhydrous THF is commonly used to dissolve the reagents and maintain an inert atmosphere.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound, while in addition reactions with aldehydes, the product is a secondary alcohol.
Aplicaciones Científicas De Investigación
1-Naphthylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used to construct complex molecular architectures and synthesize natural products and pharmaceuticals.
Material Science: Employed in the synthesis of functional materials, such as polymers and organic semiconductors.
Medicinal Chemistry: Utilized in the synthesis of biologically active compounds and drug candidates.
Mecanismo De Acción
The mechanism of action of 1-naphthylzinc bromide in chemical reactions involves the transfer of the naphthyl group to an electrophile or a catalyst. In cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and reagents used.
Comparación Con Compuestos Similares
1-Naphthylzinc bromide can be compared with other organozinc compounds, such as phenylzinc bromide and 2-naphthylzinc bromide. These compounds share similar reactivity patterns but differ in the structure of the organic group attached to the zinc atom. The unique structure of this compound makes it particularly useful for synthesizing naphthalene derivatives and other aromatic compounds.
Similar Compounds
Phenylzinc Bromide: Used in similar reactions but with a phenyl group instead of a naphthyl group.
2-Naphthylzinc Bromide: Similar to this compound but with the naphthyl group attached at a different position on the naphthalene ring.
Propiedades
IUPAC Name |
bromozinc(1+);1H-naphthalen-1-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7.BrH.Zn/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKREXZPCGVUPO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2[C-]=CC=CC2=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[[4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315362.png)
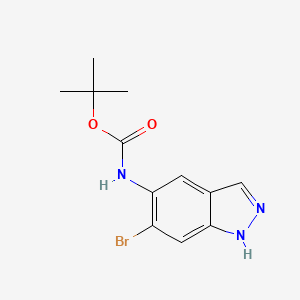
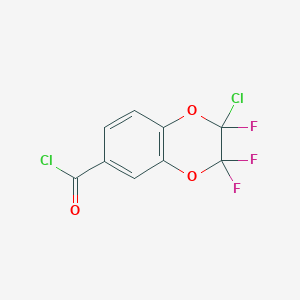
![tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6315374.png)
![Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate](/img/structure/B6315377.png)
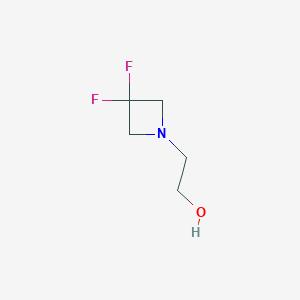

![[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B6315430.png)
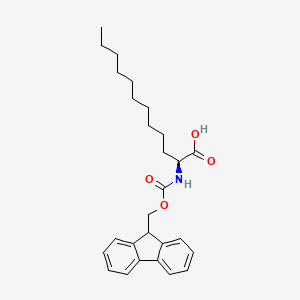
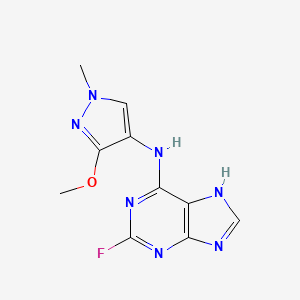

![tert-Butyl 2-(3-fluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B6315451.png)
![2-(3-Fluoro-phenyl)-3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315458.png)
![3-Cyano-2-(3-fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315459.png)
